5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-4-2-10(3-5-12)9-19-13-6-11(14(16)17)7-15-8-13/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUDPHHMCYUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopyridine.
Formation of Intermediate: The 4-methoxybenzyl alcohol is first converted to 4-methoxybenzyl bromide using a brominating agent like phosphorus tribromide.
Coupling Reaction: The 4-methoxybenzyl bromide is then reacted with 3-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 5-[(4-methoxyphenyl)methoxy]pyridine.
Boronic Acid Formation: The final step involves the conversion of the intermediate to the boronic acid derivative using a boronating agent like bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Alcohols and Alkanes: Formed via reduction reactions.
Scientific Research Applications
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenylmethoxy group and pyridine ring can also participate in various interactions with biological targets, potentially influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Steric Effects : The (4-methoxyphenyl)methoxy group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., -OMe in 5-Methoxypyridine-3-boronic acid). This may slow cross-coupling kinetics but improves selectivity in congested reaction environments .
- Electronic Effects : Electron-donating groups (e.g., -OMe) activate the pyridine ring toward electrophilic substitution, whereas boronic acid groups facilitate nucleophilic coupling. The target compound’s dual functionality balances electronic activation and coupling efficiency .
- Stability : Free boronic acids (e.g., target compound) are prone to protodeboronation under acidic conditions. Pinacol esters (e.g., 3-Methoxypyridine-5-boronic acid pinacol ester) offer improved shelf life and thermal stability .
Physicochemical Properties
- Solubility : Bulky aryl groups (e.g., (4-MeOPh)CH₂O) reduce aqueous solubility but enhance organic phase compatibility (e.g., toluene, CH₂Cl₂) .
- Melting Points : Free boronic acids generally exhibit higher melting points (e.g., 249°C for 6-(4-Methoxyphenyl)imidazo derivatives in ) compared to pinacol esters, which are often liquids or low-melting solids .
Biological Activity
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H15BNO4
- Molecular Weight : 233.06 g/mol
The structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications such as enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyridine boronic acids exhibit significant antitumor properties. For instance, in vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | |
| KMS-12 BM (Multiple Myeloma) | 1.40 | |
| SNU16 (Gastric Cancer) | 2.00 |
Antimicrobial Activity
In addition to antitumor effects, some studies have suggested potential antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound exhibit neuroprotective effects, potentially through modulation of neuroinflammatory processes or direct neuronal protection against oxidative stress.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that the administration of this compound resulted in significant tumor size reduction in xenograft models, indicating its potential as an effective therapeutic agent for cancer treatment .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound's antitumor activity is linked to apoptosis induction and cell cycle arrest in the G2/M phase, suggesting a dual mechanism involving both growth inhibition and programmed cell death .
- Synergistic Effects : Combination therapy studies indicated that when used alongside standard chemotherapeutic agents, this compound enhances therapeutic efficacy, suggesting potential for use in combination regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
